molecular formula C26H26N2OS B2459220 N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide CAS No. 450347-45-2

N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide

Cat. No. B2459220
CAS RN: 450347-45-2
M. Wt: 414.57
InChI Key: MBXCMZKOJKCLGL-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide, also known as DIM-SA, is a novel compound that has gained attention in recent years due to its potential as a therapeutic agent. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anticancer properties and has been tested against various cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent and has shown promising results in animal models. Additionally, N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide has been tested for its neuroprotective properties and has shown potential as a treatment for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It also has anti-inflammatory properties that may contribute to its therapeutic effects. Additionally, it has been shown to modulate certain signaling pathways that are involved in neurodegenerative diseases.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and suppress inflammation. It has also been shown to protect against oxidative stress and reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide in lab experiments is its ease of synthesis and availability. It can be easily produced in large quantities and is relatively inexpensive. Additionally, it has a wide range of potential applications, making it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are many potential future directions for research on N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine its efficacy against different types of cancer and to optimize its dosing and delivery. Additionally, its potential as a treatment for neurodegenerative diseases warrants further investigation. Further studies are also needed to fully understand its mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide involves the condensation of 2-(2-methylphenyl)indole-3-carbaldehyde with 2,5-dimethylaniline followed by reaction with thioacetic acid. The resulting product is then purified by recrystallization to obtain pure N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide. This synthesis method has been optimized and can be easily scaled up for large-scale production of N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide.

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS/c1-18-12-13-20(3)23(14-18)27-26(29)17-30-25-16-28(24-11-7-6-10-22(24)25)15-21-9-5-4-8-19(21)2/h4-14,16H,15,17H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXCMZKOJKCLGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide

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